4,4'-Bipiperidine dihydrochloride
Overview
Description
4,4’-Bipiperidine dihydrochloride is a chemical compound with the molecular formula C10H20N2 · 2HCl. It is known for its role as an intercalating agent and is used in various chemical syntheses . The compound is characterized by its white crystalline powder form and has a molecular weight of 241.20 g/mol .
Mechanism of Action
Target of Action
The primary target of 4,4’-Bipiperidine dihydrochloride It is known to be an intercalating agent , which suggests that it may interact with DNA or RNA molecules in cells.
Mode of Action
As an intercalating agent, 4,4’-Bipiperidine dihydrochloride likely works by inserting itself between the base pairs in the DNA or RNA helix, disrupting the normal structure and function of these molecules . This can lead to changes in gene expression or inhibit the replication and transcription processes.
Biochemical Pathways
The specific biochemical pathways affected by 4,4’-Bipiperidine dihydrochloride The disruption of these pathways can have downstream effects on cell growth and division .
Result of Action
The molecular and cellular effects of 4,4’-Bipiperidine dihydrochloride are likely related to its role as an intercalating agent. By inserting itself into the DNA or RNA helix, it can disrupt normal cellular processes such as replication and transcription, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
As an intercalating agent , it can interact with DNA and potentially other biomolecules. The nature of these interactions is typically non-covalent and involves π-π stacking interactions between the aromatic rings of the intercalating agent and the bases of DNA.
Cellular Effects
By inserting themselves into the DNA helix, they can disrupt normal DNA replication and transcription, potentially leading to cell death .
Molecular Mechanism
The molecular mechanism of action of 4,4’-Bipiperidine dihydrochloride is likely related to its ability to intercalate into DNA . This can disrupt the normal structure of the DNA helix, interfering with the ability of DNA polymerase and RNA polymerase to replicate and transcribe the DNA, respectively.
Temporal Effects in Laboratory Settings
Like other intercalating agents, its effects on DNA structure can be immediate upon exposure, and these effects can persist as long as the compound remains intercalated in the DNA .
Subcellular Localization
As an intercalating agent, it is likely to be found in the nucleus where it can interact with DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipiperidine dihydrochloride typically involves the reaction of piperidine with formaldehyde under acidic conditions. One common method includes dissolving 4,4’-Bipiperidine in ethanol and treating it with sodium hydroxide, followed by the addition of t-butyl dicarbonate at low temperatures (0-10°C). The reaction mixture is then agitated and the product is purified using silica gel chromatography .
Industrial Production Methods: In industrial settings, the production of 4,4’-Bipiperidine dihydrochloride may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form piperidine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the piperidine rings can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and other heterocyclic compounds .
Scientific Research Applications
4,4’-Bipiperidine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperazine: Another heterocyclic compound with similar structural features but different chemical properties.
4,4’-Trimethylenedipiperidine: A related compound with a different substitution pattern on the piperidine rings.
N,N’-Piperazinebis(methylenephosphonic acid): A compound with similar piperidine rings but different functional groups.
Uniqueness: 4,4’-Bipiperidine dihydrochloride is unique due to its specific intercalating properties and its ability to form stable complexes with various chemical and biological entities. Its dual piperidine rings provide a versatile scaffold for chemical modifications, making it a valuable compound in synthetic chemistry and molecular biology .
Properties
IUPAC Name |
4-piperidin-4-ylpiperidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h9-12H,1-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYKKCNABMKECM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999912 | |
Record name | 4,4'-Bipiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.74 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78619-84-8 | |
Record name | 4,4′-Bipiperidine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78619-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Bipiperidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078619848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Bipiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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